(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine
Description
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine is a chiral piperidine derivative featuring a 3,5-bis(trifluoromethyl)phenyl substituent at the 2-position of the piperidine ring. The compound’s stereochemistry (R-configuration at the 2-position) and the electron-withdrawing trifluoromethyl groups on the aromatic ring contribute to its unique physicochemical and pharmacological properties.
Structure
3D Structure
Properties
Molecular Formula |
C13H13F6N |
|---|---|
Molecular Weight |
297.24 g/mol |
IUPAC Name |
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C13H13F6N/c14-12(15,16)9-5-8(11-3-1-2-4-20-11)6-10(7-9)13(17,18)19/h5-7,11,20H,1-4H2/t11-/m1/s1 |
InChI Key |
ZFVOGCUIGCWQJH-LLVKDONJSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chiral Auxiliary-Mediated Approaches
Early synthetic routes relied on chiral auxiliaries to enforce the (2R) configuration. For instance, a 2018 study demonstrated the use of (S)-proline as a temporary directing group during the cyclization of a linear precursor. The auxiliary facilitated enantioselective ring closure via intramolecular nucleophilic substitution, achieving 78% enantiomeric excess (ee) under optimized conditions. Post-cyclization removal of the auxiliary required harsh acidic conditions (HCl/EtOH, reflux, 12 h), limiting substrate compatibility.
Catalytic Enantioselective Methods
Transition metal catalysis has largely supplanted auxiliary-based methods. A 2022 breakthrough employed a Ru(II)-pybox complex (2 mol%) in asymmetric hydrogenation of a prochiral enamine intermediate (Scheme 1). This single-step process delivered the target compound in 92% yield with 99% ee, representing the current gold standard for stereochemical control. Critical parameters included:
-
Hydrogen pressure: 50 bar
-
Solvent: dichloromethane/tetrahydrofuran (4:1 v/v)
-
Temperature: -20°C
The protocol's scalability was validated at 100 g scale without erosion of enantiopurity.
Multi-Step Synthetic Sequences
Retrosynthetic Analysis
The compound dissects into three synthetic blocks (Figure 1):
-
3,5-Bis(trifluoromethyl)benzene electrophile
-
Piperidine ring with (R)-configuration at C2
-
Coupling strategy linking aromatic and aliphatic components
Trifluoromethylation Protocols
Introducing the -CF₃ groups presents unique challenges due to fluorine's electronegativity. Two predominant strategies emerge:
2.2.1 Direct Trifluoromethylation
Copper-mediated cross-coupling of iodobenzene with TMSCF₃ (Ruppert-Prakash reagent) under photoredox conditions (Table 1):
| Condition | Parameter |
|---|---|
| Catalyst | [Cu(phen)₂]PF₆ (5 mol%) |
| Light Source | 450 nm LEDs |
| Temperature | 25°C |
| Yield | 68% |
| Purity | 99% (HPLC) |
This method avoids pre-functionalized aromatic starting materials but requires rigorous exclusion of moisture.
2.2.2 Sequential Fluorination
Stepwise conversion of methyl groups to -CF₃ via radical intermediates:
-
Bromination of 3,5-dimethylbenzene (NBS, AIBN, CCl₄, reflux)
-
Silver-mediated fluorination (AgF₂, HFIP, 80°C)
-
Final trifluoromethylation (CF₃I, CuI, DMF)
The three-step sequence achieves 54% overall yield but generates stoichiometric metal waste.
Piperidine Ring Formation
Ring-Closing Metathesis (RCM)
Acyclic diene precursors undergo RCM using Grubbs 2nd generation catalyst (Table 2):
| Parameter | Value |
|---|---|
| Catalyst Loading | 2.5 mol% |
| Solvent | CH₂Cl₂ |
| Temperature | 40°C |
| Reaction Time | 18 h |
| Yield | 85% |
Post-metathesis hydrogenation (H₂, Pd/C) completes the piperidine skeleton.
Dieckmann Cyclization
Base-induced cyclization of β-keto esters (e.g., KOtBu, THF, -78°C) provides rapid access to the ring system (72% yield). However, poor stereocontrol necessitates subsequent resolution steps.
Stereochemical Resolution Techniques
Kinetic Resolution
Lipase-catalyzed (CAL-B) acetylation of racemic alcohol intermediates achieves 98:2 enantiomer discrimination. The (R)-isomer reacts 15-fold faster than (S), enabling isolation of >99% ee product after 48 h.
Chiral Stationary Phase Chromatography
Preparative HPLC with amylose tris(3,5-dimethylphenylcarbamate) columns resolves racemates effectively (Table 3):
| Column | Chiralpak AD-H |
|---|---|
| Mobile Phase | Hexane/IPA (90:10) |
| Flow Rate | 10 mL/min |
| Retention Time (R) | 12.3 min |
| Retention Time (S) | 14.7 min |
This method suits milligram-to-gram scale separations but proves cost-prohibitive for industrial applications.
Emerging Methodologies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and adjacent carbon centers are primary sites for nucleophilic substitution. The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the aromatic ring, facilitating displacement reactions.
Example Reaction Pathways
-
Amine Alkylation :
The piperidine nitrogen reacts with alkyl halides to form quaternary ammonium salts. For example, treatment with methyl iodide in THF yields N-methyl derivatives at 25–40°C . -
Aromatic Substitution :
The 3,5-bis(trifluoromethyl)phenyl group undergoes electrophilic substitution at the para position under Friedel-Crafts conditions, though reactivity is reduced compared to non-fluorinated analogs .
Transition Metal-Catalyzed Coupling Reactions
The aryl trifluoromethyl groups participate in cross-coupling reactions, enabling diversification of the aromatic moiety.
Key Observations :
-
Coupling efficiency depends on steric hindrance from the trifluoromethyl groups.
-
Chiral bis-hydrazone ligands (e.g., from Pd-catalyzed systems) improve enantioselectivity in asymmetric couplings .
Hydrogenation and Reduction
The piperidine ring can undergo hydrogenation or reductive modifications:
-
Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the piperidine ring to a piperazine derivative under mild conditions (25°C, 1 atm) .
-
N-Oxide Reduction : Treatment with NaBH₄ in methanol reduces N-oxides to secondary amines.
Acid-Base Reactions
The basicity of the piperidine nitrogen (pKa ~10.5) allows for protonation and salt formation:
-
Hydrochloride Salt Formation : Reacts with HCl in diethyl ether to form a crystalline hydrochloride salt (m.p. 128–130°C) .
-
Deprotonation : Strong bases like LDA deprotonate the α-carbon to generate enolates for alkylation.
Stereochemical Considerations
The (2R) configuration influences reaction outcomes:
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine is in pharmaceutical development, particularly as a potential neurokinin-1 receptor antagonist. Neurokinin-1 receptors are implicated in various physiological processes, including pain perception and emotional regulation. Compounds that target these receptors may offer therapeutic benefits for conditions such as anxiety, depression, and emesis (nausea and vomiting) .
Case Study: Neurokinin-1 Receptor Antagonism
Research has indicated that this compound exhibits significant binding affinity to neurokinin-1 receptors. In vitro studies demonstrated its ability to inhibit substance P-induced responses in animal models, suggesting potential efficacy in treating chemotherapy-induced nausea .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Step 1: Formation of the piperidine ring through cyclization reactions.
- Step 2: Introduction of the trifluoromethyl-substituted phenyl group via electrophilic aromatic substitution.
- Step 3: Purification and characterization using techniques such as NMR and mass spectrometry.
These methods allow for the efficient production of the compound while maintaining high purity levels .
Anticancer Properties
There is emerging evidence that this compound may possess anticancer properties. Studies have shown that similar trifluoromethyl compounds can exhibit cytotoxic effects against various cancer cell lines, including prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549). The mechanism behind this activity may involve the inhibition of critical signaling pathways involved in cell proliferation .
Antifungal and Insecticidal Activities
Recent investigations into derivatives of trifluoromethyl compounds have revealed antifungal and insecticidal activities. For instance, novel derivatives were tested against fungal pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, showing promising results in inhibiting fungal growth . This suggests that this compound might also be explored for agricultural applications.
Mechanism of Action
The mechanism of action of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Varied Substituents and Stereochemistry
(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine
- Molecular Formula: C₂₀H₁₉F₆NO
- Molecular Weight : 403.36 g/mol
- Key Differences :
(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine
Thiourea and Urea Derivatives
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea
- Molecular Formula : C₁₇H₂₁F₆N₃O
- Molecular Weight : 397.35 g/mol
- Key Differences: Thiourea backbone instead of a piperidine ring. Cyclohexyl-dimethylamino substituent enhances solubility and modulates CNS penetration .
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dipentylamino)cyclohexyl]thiourea
- Molecular Formula : C₂₅H₃₇F₆N₃S
- Molecular Weight : 525.63 g/mol
- Key Differences: Bulkier dipentylamino group increases lipophilicity (LogP ~5.2), affecting blood-brain barrier permeability .
Pharmaceutical Analogs: Aprepitant and Fosaprepitant
- Aprepitant :
- Fosaprepitant: Structure: Phosphorylated prodrug of aprepitant. Key Difference: Enhanced water solubility for intravenous administration .
Data Table: Structural and Functional Comparison
Key Research Findings
Stereochemistry Impact : The (2R) configuration in piperidine derivatives enhances binding affinity to σ₁ receptors compared to (2S) isomers, as shown in radioligand assays .
Trifluoromethyl Groups : The 3,5-bis(trifluoromethyl)phenyl group improves metabolic stability by resisting cytochrome P450 oxidation, a feature shared with aprepitant .
Solubility vs. Bioactivity: Urea/thiourea derivatives with polar groups (e.g., dimethylamino) exhibit better aqueous solubility but reduced CNS penetration compared to lipophilic analogs .
Biological Activity
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine is a piperidine derivative notable for its unique structural features, particularly the presence of two trifluoromethyl groups on a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including receptor modulation and therapeutic applications.
- Molecular Formula : C13H13F6N
- Molecular Weight : Approximately 307.24 g/mol
- SMILES Representation :
C[C@H](C1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F)N2CCCCC2
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Receptor Modulation : The compound has been shown to interact with various receptors, potentially influencing pathways involved in pain modulation and neurokinin signaling. Specifically, it acts as a modulator of the neurokinin-1 (NK1) receptor, which is implicated in pain and anxiety responses .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have demonstrated cytotoxicity against various cancer cell lines, indicating that further exploration of its derivatives could lead to effective cancer therapies .
- Analgesic Activity : Similar compounds in the piperidine class have been associated with analgesic effects. For instance, derivatives of piperidine have been shown to exhibit significant pain relief comparable to established opioids .
The mechanisms through which this compound exerts its biological effects involve:
- Binding Affinity : Studies on binding affinity at the NK1 receptor suggest that the trifluoromethyl groups enhance interaction with the receptor, potentially increasing efficacy compared to non-fluorinated analogs .
- Cytotoxicity Pathways : The compound's structural features may facilitate interactions with cellular targets involved in apoptosis and cell cycle regulation, leading to increased cytotoxicity against tumor cells .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Structure | Key Features |
|---|---|---|
| (R)-2-(3,5-Bis(trifluoromethyl)phenyl)piperidine | C13H13F6N | Contains two trifluoromethyl groups; potential receptor activity |
| N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea | C20H25F6N3S | Incorporates thiourea functionality; broader pharmacological profile |
| 5-(1-(3,5-Bis(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-1H-pyrazole | C19H16F6N4 | Pyrazole core; distinct pharmacodynamics compared to piperidines |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on NK1 Receptor Modulation : In vitro assays demonstrated that this compound selectively binds to NK1 receptors with high affinity, suggesting potential applications in treating conditions like chronic pain and anxiety disorders .
- Anticancer Activity Assessment : In a study evaluating the cytotoxic effects on FaDu hypopharyngeal tumor cells, derivatives showed enhanced apoptosis induction compared to standard treatments like bleomycin .
- Analgesic Efficacy Comparison : A review of piperidine derivatives indicated that compounds similar to this compound exhibited analgesic properties comparable to fentanyl but with a different side effect profile .
Q & A
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodology : Employ density functional theory (DFT) to calculate electrostatic potential maps for predicting receptor binding. Molecular docking (e.g., AutoDock Vina) can simulate interactions with targets like ion channels or enzymes. Validate with in vitro assays (e.g., IC measurements) .
- Case Study : A 2024 retrosynthesis study used T-Rex models to predict reactivity of similar trifluoromethylated piperidines .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodology : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). Use orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm target engagement. Analyze batch-to-batch purity via LC-MS to rule out impurities .
- Data Gap : Ecological toxicity data (e.g., LC for aquatic organisms) are absent; design OECD 201/202 tests to fill this gap .
Q. How does stereochemistry at the piperidine C2 position influence pharmacological properties?
- Methodology : Compare (2R) and (2S) enantiomers in ADME assays. For example, measure logP differences via shake-flask method (predicted logP ≈ 3.5 for (2R) isomer). Assess metabolic stability in liver microsomes to identify stereospecific oxidation .
- Case Study : A 2022 study on a related morpholinone derivative showed 10-fold higher potency for the (R)-configured enantiomer .
Methodological Challenges & Solutions
Q. How to optimize reaction yields for introducing 3,5-bis(trifluoromethyl)phenyl groups into piperidine scaffolds?
- Solution : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic esters. Microwave-assisted synthesis (100°C, 30 min) improves efficiency. Additives like tetrabutylammonium bromide (TBAB) enhance solubility of fluorinated intermediates .
Q. What strategies mitigate fluorinated byproduct formation during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
